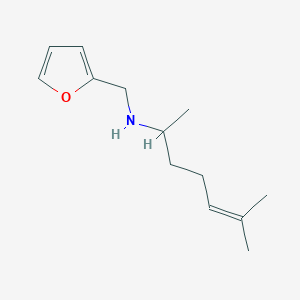

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine is an organic compound with a complex structure that includes a furan ring and a hexenyl chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the hexenyl chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use.

化学反应分析

Nucleophilic Substitution at the Amine Center

The primary amine group undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. Key transformations include:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides. For example, reaction with acetyl chloride yields N-acetyl derivatives, enhancing stability for proteomic studies .

-

Condensation with Carbonyl Compounds : Forms Schiff bases when treated with aldehydes/ketones, as demonstrated in analogous furan-methylamine systems .

Mechanistic Pathway :

The lone pair on the amine nitrogen attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), followed by proton transfer or elimination .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, though less reactive than benzene due to oxygen’s electronegativity. Reported reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan-2-ylmethyl-amine derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-furan-2-ylmethyl-amine |

| Friedel-Crafts Acylation | AlCl₃, RCOCl | 5-Acyl-furan-2-ylmethyl-amine |

These modifications alter electronic properties, impacting binding affinity in biochemical applications .

Alkene Functionalization via Cycloaddition or Halogenation

The hex-4-enyl chain’s double bond enables:

-

[2+2] Photocycloaddition : Under UV light (λ = 254 nm) with Cu(I) catalysis, forms cyclobutane derivatives (e.g., bicyclo[3.2.0]heptanes) .

-

Halodecarboxylation Analogues : While not directly observed, similar alkenes undergo bromination via radical pathways (e.g., Br₂/CCl₄) to yield vicinal dibromides .

Radical Mechanism :

-

Homolytic cleavage of Br₂ generates bromine radicals.

-

Radical addition to the double bond forms a stabilized intermediate.

-

Second bromine radical abstracts a hydrogen, yielding dibromide .

Palladium-Catalyzed Allylic Substitution

The allylic position (C-5 of the hexenyl chain) participates in Pd-catalyzed substitutions:

-

Allylic Amination : With Pd/(R,R)-DACH-naphthyl catalyst, reacts with nucleophiles (e.g., indoles) to form enantiomerically enriched products (up to 94% ee) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by the allylic C–H bond activation .

Oxidation and Reduction Reactions

-

Oxidation : The furan ring is susceptible to oxidative cleavage (e.g., with KMnO₄/H⁺) to form diketones, while the amine oxidizes to nitro groups under strong conditions (H₂O₂/Fe³⁺) .

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated hexane chain .

Comparative Reactivity with Structural Analogs

Reactivity trends are contextualized using similar compounds:

| Compound | Key Reaction | Outcome |

|---|---|---|

| (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | Electrophilic substitution | Faster nitration due to methoxy EDGs |

| (3-Methoxyphenyl)-furan-2-methylamine | Pd-catalyzed allylation | Lower enantioselectivity (ee = 51%) |

The hexenyl chain’s methyl groups in this compound sterically hinder某些 reactions, reducing yields compared to less substituted analogs .

Mechanistic Insights from Computational Studies

DFT calculations reveal:

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have identified derivatives of furan-based compounds as promising candidates for antiviral agents. For instance, a series of furan derivatives were evaluated for their inhibitory effects against SARS-CoV-2 main protease, showcasing significant antiviral activity. This highlights the potential of furan-containing compounds in developing new therapeutic strategies against viral infections .

HIV Protease Inhibition

The design and synthesis of macrocyclic inhibitors targeting HIV protease have included compounds similar to (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine. These inhibitors demonstrated effective binding and inhibition of the enzyme, which is crucial for HIV replication. The structure-based design approach facilitated the identification of key interactions that enhance potency against resistant strains .

Antiparasitic Activity

Furan derivatives have also been investigated for their antiparasitic properties. For example, modifications to furan-based scaffolds have shown promising results against Trypanosoma brucei and Plasmodium falciparum, indicating their potential as therapeutic agents in treating parasitic infections .

Material Science Applications

Polymer Chemistry

The incorporation of furan moieties into polymer matrices has been explored for enhancing material properties. Furan-based compounds can participate in Diels-Alder reactions, leading to the formation of cross-linked networks that exhibit improved thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Sensors and Electronics

Furan derivatives are being studied for their electronic properties, with applications in organic semiconductors and sensors. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Research indicates that these materials can offer enhanced conductivity and stability compared to traditional organic materials .

Fragrance Formulation

Perfume Industry

The fragrance industry has shown interest in using this compound as a raw material for creating novel scents. Its unique odor profile can be utilized in formulating perfumes that require a fresh or green note. Patents have been filed detailing the use of furan derivatives in various fragrance compositions, emphasizing their versatility as perfumery ingredients .

Table 2: Material Properties of Furan-Based Polymers

作用机制

The mechanism by which (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to changes in cellular function or the modulation of biological activity.

相似化合物的比较

Similar Compounds

Some compounds similar to (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a furan ring and a hexenyl chain, which imparts distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.

生物活性

Overview

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine, with the chemical formula C13H21NO, is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and mechanisms of action based on existing research.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related furan derivatives have shown promising results in various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | 3.10 |

| Compound B | HepG2 (Liver) | 1.49 |

These findings suggest that modifications in the furan structure can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been documented through various assays. One study demonstrated that these compounds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammation:

- Mechanism : Inhibition of NLRP3 inflammasome leads to reduced production of pro-inflammatory cytokines.

- Effects : Enhanced clearance of amyloid-beta in neurodegenerative models, indicating potential benefits for conditions such as Alzheimer’s disease .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation.

- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of furan-based compounds:

- Synthesis and Evaluation : A series of furan derivatives were synthesized and tested for their biological activities. The results indicated that certain modifications significantly enhanced their anticancer effects .

- In Vivo Studies : Animal models treated with furan derivatives showed reduced tumor growth with minimal toxicity to healthy tissues, highlighting their therapeutic potential .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylhept-5-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)6-4-7-12(3)14-10-13-8-5-9-15-13/h5-6,8-9,12,14H,4,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZLMYUOYGEEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。